

Application Notes and Protocols for Chemiluminescence Immunoassay (CLIA) Quantification of Human Copeptin

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Compound of Interest

Compound Name: Copeptin (human)

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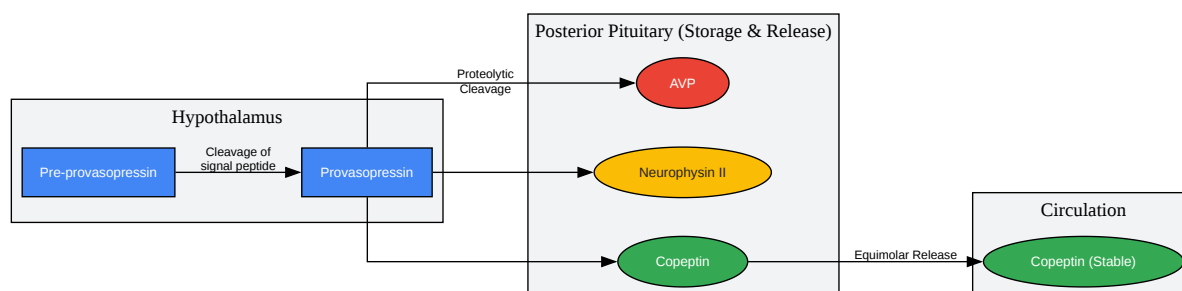
These application notes provide a detailed overview and protocol for the quantification of human copeptin in serum, plasma, and other biological fluids using a chemiluminescence immunoassay (CLIA). Copeptin, the C-terminal part of the arginine vasopressin (AVP) precursor peptide (pre-proAVP), is a stable and reliable surrogate biomarker for AVP release.[1][2][3][4] Its measurement is valuable in the diagnosis and prognosis of various conditions, including diabetes insipidus, cardiovascular diseases, sepsis, and kidney disease.[5]

Principle of the Assay

This CLIA is based on the sandwich immunoassay principle. Microplate wells are pre-coated with a monoclonal antibody specific to human copeptin. When a sample containing copeptin is added to the wells, the copeptin binds to the capture antibody. Subsequently, a biotinylated detection antibody that recognizes a different epitope on the copeptin molecule is added, forming a "sandwich" complex. An avidin-horseradish peroxidase (HRP) conjugate is then introduced, which binds to the biotin on the detection antibody. Finally, a chemiluminescent substrate is added. The HRP enzyme catalyzes the oxidation of the substrate, leading to the emission of light. The intensity of the light, measured as relative light units (RLU), is directly proportional to the concentration of copeptin in the sample.

Copeptin Synthesis and Signaling Pathway

Copeptin is derived from the precursor protein pre-provasopressin. Within the hypothalamus, pre-provasopressin is cleaved into three components: arginine vasopressin (AVP), neurophysin II, and copeptin. These three molecules are stored in and released from the posterior pituitary gland in equimolar amounts. While AVP has a short half-life and is unstable, copeptin is highly stable in circulation, making it an excellent surrogate marker for AVP secretion.



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Copeptin Synthesis and Release Pathway.

Quantitative Data Summary

The performance characteristics of a typical human copeptin CLIA kit are summarized below. Data is compiled from various commercially available kits and validation studies.

Parameter	Typical Value	Reference
Detection Range	1.2 - 1250 pmol/L	
Analytical Detection Limit	1.7 - 6.25 pmol/L	
Intra-assay CV	< 15%	
Inter-assay CV	< 15%	
Correlation with ELISA	r = 0.9737	
Adult Reference Interval	1.0 - 13.7 pmol/L	

Specimen Handling and Stability

Proper specimen collection and handling are crucial for accurate results.

Specimen Type	Collection Tube	Storage Temperature	Stability	Reference
Serum	Serum separator tube (SST)	Room Temperature (20-25°C)	Up to 7 days	
	Refrigerated (2-8°C)		Up to 14 days	
	Frozen ($\leq -20^{\circ}\text{C}$)		Up to 28 days	
Plasma	EDTA (lavender top) or Sodium Heparin (green top)	Room Temperature (20-25°C)	Up to 14 days	
	Refrigerated (2-8°C)		Up to 14 days	
	Frozen ($\leq -20^{\circ}\text{C}$)		Up to 14 days	

Note: Grossly hemolyzed or lipemic samples are not suitable for this assay. Avoid repeated freeze-thaw cycles.

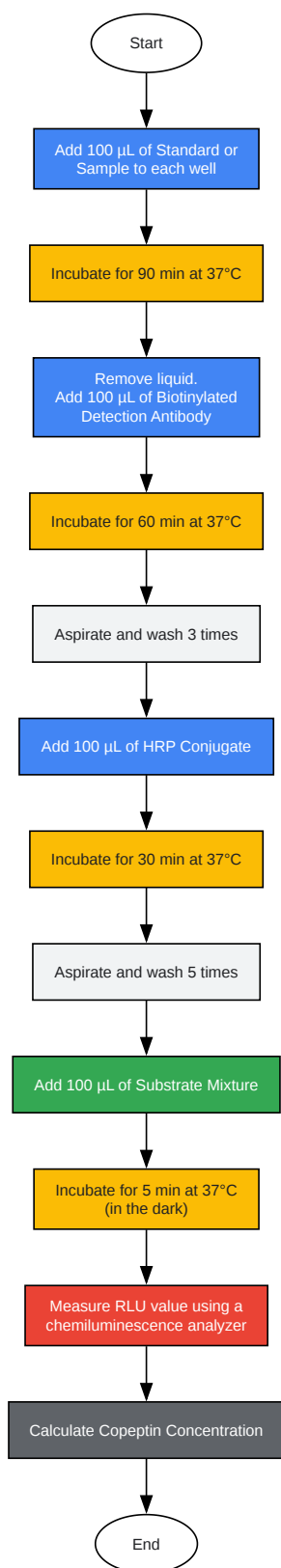
Experimental Protocol

This protocol is a general guideline. Always refer to the specific instructions provided with your CLIA kit.

Reagent Preparation

- **Wash Buffer:** Dilute the concentrated wash buffer with deionized or distilled water as instructed in the kit manual.
- **Standard Curve:** Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve with a recommended range (e.g., 0, 0.94, 1.875, 3.75, 7.5, 15, 30, 60 ng/mL).
- **Biotinylated Detection Antibody:** Dilute the concentrated biotinylated detection antibody with the appropriate diluent.
- **HRP Conjugate:** Dilute the concentrated HRP conjugate with its specific diluent.
- **Substrate Mixture:** Prepare the substrate solution immediately before use by mixing Substrate Reagent A and Substrate Reagent B.

Assay Procedure



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Chemiluminescence Immunoassay Workflow for Copeptin.

- Add Samples and Standards: Pipette 100 μ L of each standard and sample into the appropriate wells of the microplate.
- First Incubation: Cover the plate and incubate for 90 minutes at 37°C.
- Add Detection Antibody: Aspirate the liquid from each well. Immediately add 100 μ L of the diluted biotinylated detection antibody to each well.
- Second Incubation: Cover the plate and incubate for 60 minutes at 37°C.
- First Wash: Aspirate the liquid and wash each well three times with 350 μ L of wash buffer.
- Add HRP Conjugate: Add 100 μ L of the diluted HRP conjugate to each well.
- Third Incubation: Cover the plate and incubate for 30 minutes at 37°C.
- Second Wash: Aspirate the liquid and wash each well five times with wash buffer.
- Chemiluminescent Reaction: Add 100 μ L of the substrate mixture to each well.
- Signal Detection: Incubate for 5 minutes at 37°C in the dark. Immediately measure the RLU of each well using a chemiluminescence microplate reader.
- Calculation: Construct a standard curve by plotting the mean RLU for each standard against its concentration. Use the standard curve to determine the copeptin concentration in the unknown samples.

Troubleshooting

Issue	Possible Cause	Solution
Low RLU Signal	Insufficient incubation time or temperature	Ensure precise incubation times and temperatures as specified.
Inactive reagents	Check expiration dates and storage conditions of all reagents.	
Improper washing	Ensure complete aspiration and adequate soaking during wash steps.	
High Background	Insufficient washing	Increase the number of wash cycles or soaking time.
Contaminated reagents or plate	Use fresh reagents and handle the plate carefully to avoid contamination.	
High CV	Pipetting errors	Use calibrated pipettes and ensure consistent technique.
Incomplete mixing of reagents	Gently mix all reagents thoroughly before use.	
Bubbles in wells	Avoid foaming when adding reagents to the wells.	

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